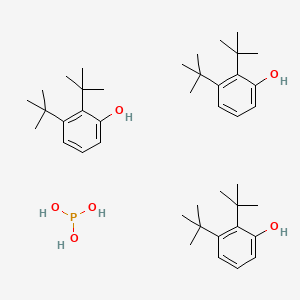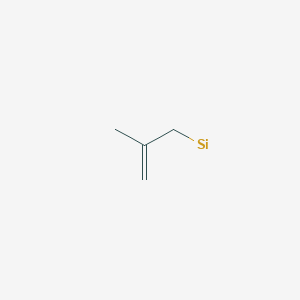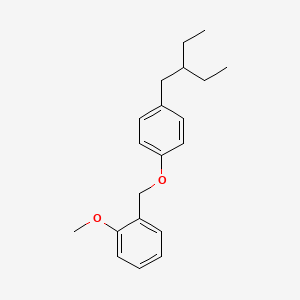![molecular formula C9H16O4 B14297462 5-[(tert-Butylperoxy)methyl]oxolan-2-one CAS No. 113828-49-2](/img/structure/B14297462.png)
5-[(tert-Butylperoxy)methyl]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butylperoxy)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Oxolan-2-one and tert-butyl hydroperoxide.
Catalyst: Commonly used catalysts include transition metal complexes or organic peroxides.
Reaction Conditions: Moderate temperatures (50-70°C) and solvents like dichloromethane or toluene.
Purification: The product is typically purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or crystallization may be employed to obtain the final product.
化学反応の分析
Types of Reactions
5-[(tert-Butylperoxy)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction of the peroxy group can yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
5-[(tert-Butylperoxy)methyl]oxolan-2-one has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for introducing tert-butylperoxy groups into molecules.
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[(tert-Butylperoxy)methyl]oxolan-2-one involves the generation of reactive oxygen species (ROS) from the tert-butylperoxy group. These ROS can initiate various chemical reactions, including oxidation and radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Butyrolactone (Oxolan-2-one): The parent compound without the tert-butylperoxy group.
tert-Butyl Hydroperoxide: A common oxidizing agent with a similar tert-butylperoxy group.
tert-Butyl Peroxide: Another peroxide compound with similar reactivity.
Uniqueness
5-[(tert-Butylperoxy)methyl]oxolan-2-one is unique due to the presence of both the oxolan-2-one ring and the tert-butylperoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
特性
CAS番号 |
113828-49-2 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
5-(tert-butylperoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-11-6-7-4-5-8(10)12-7/h7H,4-6H2,1-3H3 |
InChIキー |
ZEAAAZSWYRVZRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOCC1CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)





![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)



![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)

![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
